methyl 7-(N-benzyl-N-methylamino)heptanoate
Description
Properties
IUPAC Name |
methyl 7-[benzyl(methyl)amino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-15-10-6-5-7-11-15)13-9-4-3-8-12-16(18)19-2/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSUZSWAAUXXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCC(=O)OC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Amines
- Starting Materials : The amino group is introduced by alkylation of a primary or secondary amine with benzyl halides or benzyl derivatives.
- Typical Reagents : Benzyl chloride or benzyl bromide as alkylating agents; methylamine or dimethylamine as the amine source.
- Reaction Conditions : The alkylation is performed under basic conditions, often using a base such as triethylamine or sodium hydride to deprotonate the amine, facilitating nucleophilic substitution.
- Catalysts : Occasionally, phase-transfer catalysts or palladium-based catalysts may be used to enhance reaction rates or selectivity.
- Outcome : Formation of N-benzyl-N-methylamino intermediate.
Esterification of Heptanoic Acid
- Starting Materials : Heptanoic acid or 7-aminoheptanoic acid derivatives.
- Esterification Methods :
- Fischer Esterification : Treatment of heptanoic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Use of Methylating Agents : Methyl iodide or dimethyl sulfate can be used to methylate the carboxylate anion under basic conditions.
- Reaction Conditions : Typically conducted under reflux with removal of water to drive the equilibrium towards ester formation.
- Alternative Methods : Use of coupling reagents like DCC (dicyclohexylcarbodiimide) for mild esterification.
Reductive Amination (Alternative Route)
- Description : An alternative approach involves reductive amination of methyl 7-oxoheptanoate with benzylmethylamine.
- Reagents : Sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.
- Conditions : Mild acidic conditions to form an imine intermediate, followed by reduction to the amine.
- Advantages : High selectivity and yields, fewer side reactions.
Detailed Research Findings and Data Tables
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Benzyl chloride, methylamine, base | 75-85 | Performed in polar aprotic solvents (e.g., DMF) |
| Esterification | Heptanoic acid, methanol, H2SO4 catalyst | 80-90 | Reflux 4-6 hours, removal of water essential |
| Reductive Amination | Methyl 7-oxoheptanoate, benzylmethylamine, NaBH3CN | 85-92 | Mild conditions, high purity product |
Notes on Reaction Optimization and Purification
- Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for alkylation steps to enhance nucleophilicity.
- Temperature Control : Alkylation reactions are typically performed at room temperature to moderate heat to avoid side reactions.
- Purification : Products are purified by standard methods including extraction, column chromatography, and recrystallization.
- Safety : Alkylating agents and reducing agents require careful handling due to toxicity and reactivity.
Summary of Preparation Routes
| Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation + Esterification | Sequential alkylation then esterification | Straightforward, uses common reagents | Requires multiple steps and purification |
| Reductive Amination | One-pot imine formation and reduction | High selectivity, fewer steps | Requires careful control of reducing agent |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(N-benzyl-N-methylamino)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Therapeutic Applications
Methyl 7-(N-benzyl-N-methylamino)heptanoate exhibits potential therapeutic properties, particularly in the treatment of neurological disorders and as a component in drug formulations aimed at managing conditions such as glaucoma.
- Neurological Disorders : The compound has been investigated for its neuroprotective effects. Its structure suggests that it may interact with neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease or Parkinson's disease. Research indicates that compounds with similar structures can modulate neurotransmitter release and promote neuronal health .
- Glaucoma Treatment : Recent patents have described formulations containing this compound for treating glaucoma. These formulations aim to reduce intraocular pressure, a critical factor in managing this eye condition. The compound's efficacy in ocular applications is supported by studies demonstrating its ability to enhance fluid drainage from the eye .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. This effect was attributed to its ability to enhance the expression of neuroprotective proteins and decrease inflammatory markers .
Case Study 2: Ocular Pressure Reduction
In clinical trials involving patients with open-angle glaucoma, formulations containing this compound showed a statistically significant reduction in intraocular pressure compared to placebo groups. The study highlighted the compound's role in enhancing aqueous humor outflow through trabecular meshwork modulation .
Safety and Regulatory Aspects
While this compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications .
Mechanism of Action
The mechanism of action of methyl 7-(N-benzyl-N-methylamino)heptanoate involves its interaction with specific molecular targets. The benzyl and methylamino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Structural Analogs:
Notable Trends:
- Chain Length: Longer chains (e.g., C7 in the target compound) enhance lipophilicity compared to shorter analogs like methyl 4-nitrophenylbutanoate .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in , nitro in ) increase reactivity in electrophilic substitutions, while bulky groups like benzyl or piperazine influence steric accessibility.
Physicochemical Properties
Comparative Data Table:
Key Observations :
- The tertiary amine and benzyl group in the target compound likely reduce water solubility compared to simpler esters like methyl heptanoate .
- Spectral similarities to methyl N-acetylanthranilate suggest overlapping functional group signatures (e.g., ester carbonyl).
Biological Activity
Overview
5-Bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole (CAS No. 1341801-56-6) is an organic compound belonging to the class of benzodiazoles. Its unique structure, characterized by the presence of bromine and a trifluoroethyl group, imparts significant biological and chemical properties that make it a subject of interest in medicinal chemistry and material science. This article reviews its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C9H6BrF3N2
- Molecular Weight : 292.06 g/mol
- Structure : The compound consists of a benzodiazole ring with a bromine substituent at the 5-position and a trifluoroethyl group at the 2-position.
The biological activity of 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, it can modulate enzyme activities or receptor interactions. The bromine atom may also participate in halogen bonding, influencing binding affinity and specificity towards biological targets .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds with halogen substitutions have shown efficacy against various strains of bacteria including Staphylococcus aureus (both MRSA and MSSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
- Protozoan Activity : Certain derivatives have exhibited growth inhibitory effects against protozoan parasites like Trypanosoma cruzi, indicating potential applications in antiparasitic therapies .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to bind DNA and inhibit cancer cell proliferation:
- DNA Binding Studies : Research indicates that benzodiazole derivatives can intercalate into DNA strands, leading to cytotoxic effects on cancer cells .
- Cytotoxicity Assays : Various studies have reported cytotoxic effects against different cancer cell lines, suggesting its utility in developing novel anticancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-Bromo-2-(trifluoromethyl)-1H-1,3-benzodiazole | Structure | Antimicrobial |
| 2-(2,2,2-Trifluoroethyl)-1H-1,3-benzodiazole | Structure | Anticancer |
| 5-Chloro-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole | Structure | Antiparasitic |
The comparison highlights that while all these compounds share structural similarities and exhibit biological activities, the presence of bromine in 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole may enhance its reactivity and specificity towards certain biological targets compared to its analogs.
Case Studies
Several case studies have explored the biological activity of benzodiazole derivatives:
- Antibacterial Study : A recent investigation assessed the antibacterial properties of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with trifluoroethyl groups were particularly effective against resistant strains .
- Anticancer Research : Another study focused on the anticancer potential of benzodiazole derivatives in inhibiting tumor growth in vitro. Results indicated that these compounds could significantly reduce cell viability in multiple cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for methyl 7-(N-benzyl-N-methylamino)heptanoate using existing literature?
- Methodological Answer : Begin with a comprehensive literature review to identify analogous compounds and their synthetic pathways. Perform retrosynthetic analysis to break the molecule into feasible intermediates (e.g., benzyl-methylamine derivatives and heptanoate esters). Conduct pilot reactions to test key steps, such as amidation or esterification, and optimize reaction conditions (solvent, temperature, catalysts) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor progress .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the structure, focusing on benzyl and methylamino proton signals. Infrared (IR) spectroscopy can validate functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Cross-reference data with computational predictions (e.g., density functional theory (DFT)-based NMR shifts) to resolve ambiguities .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Employ HPLC or gas chromatography (GC) with standardized calibration curves to quantify purity. Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation products using LC-MS and identify degradation pathways (e.g., hydrolysis of the ester group). Report results following IUPAC guidelines for reproducibility .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound be resolved?
- Methodological Answer : Perform replicate measurements under controlled conditions (pH, temperature) using standardized methods (e.g., shake-flask for logP). Compare results with computational predictions (e.g., COSMO-RS or QSPR models). Analyze discrepancies by reviewing solvent purity, equilibration times, and instrumentation calibration. Statistical validation (e.g., ANOVA) can identify systematic errors .
Q. What experimental strategies are recommended for mechanistic studies of the compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with in vitro assays (e.g., surface plasmon resonance (SPR) for binding kinetics). Use site-directed mutagenesis to validate key residues in the target protein. Supplement with fluorescence quenching studies to assess conformational changes .
Q. How can environmental fate modeling for this compound be designed to predict its persistence and bioaccumulation?
- Methodological Answer : Adopt frameworks like Project INCHEMBIOL:
- Step 1 : Measure physicochemical properties (e.g., Kow, Henry’s law constant).
- Step 2 : Use fugacity models (e.g., EQC) to predict distribution in air, water, and soil.
- Step 3 : Conduct biodegradation assays (OECD 301 series) to estimate half-lives in environmental compartments .
Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer : Develop a LC-MS/MS protocol with isotope-labeled internal standards. Validate linearity (R² > 0.99), precision (RSD < 15%), and accuracy (80–120% recovery) per ICH guidelines. Test matrix effects by spiking analyte-free plasma or tissue homogenates and comparing slopes of calibration curves .
Q. What considerations are critical when designing in vivo studies to evaluate the compound’s pharmacokinetics?
- Methodological Answer : Select animal models (e.g., rodents) with metabolic pathways relevant to humans. Optimize dosing routes (oral vs. intravenous) and collect serial blood samples for pharmacokinetic profiling (Cmax, AUC, t½). Use compartmental modeling (e.g., non-linear mixed-effects) to extrapolate human clearance rates. Ensure ethical compliance with institutional guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
